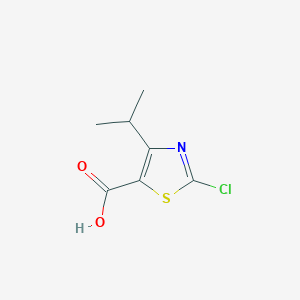
2-Chloro-4-(1-methylethyl)-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(1-methylethyl)-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the second position, an isopropyl group at the fourth position, and a carboxylic acid group at the fifth position of the thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-methylethyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroacetyl chloride with isopropylamine to form an intermediate, which is then cyclized with thiourea to yield the desired thiazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-Chloro-4-(1-methylethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products Formed
Substitution: Formation of thiazole derivatives with different substituents at the second position.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Esterification: Formation of thiazole esters.
科学研究应用
2-Chloro-4-(1-methylethyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-4-(1-methylethyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the carboxylic acid group can influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
2-Chloro-1,3-thiazole-5-carboxylic acid: Lacks the isopropyl group at the fourth position.
4-(1-Methylethyl)-1,3-thiazole-5-carboxylic acid: Lacks the chlorine atom at the second position.
2-Chloro-4-methyl-1,3-thiazole-5-carboxylic acid: Has a methyl group instead of an isopropyl group at the fourth position.
Uniqueness
2-Chloro-4-(1-methylethyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of the chlorine atom and the isopropyl group, which can influence its chemical reactivity and biological activity. This combination can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
属性
CAS 编号 |
1194374-34-9 |
|---|---|
分子式 |
C7H8ClNO2S |
分子量 |
205.66 g/mol |
IUPAC 名称 |
2-chloro-4-propan-2-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8ClNO2S/c1-3(2)4-5(6(10)11)12-7(8)9-4/h3H,1-2H3,(H,10,11) |
InChI 键 |
IFHJWSZHSBSJCH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(SC(=N1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


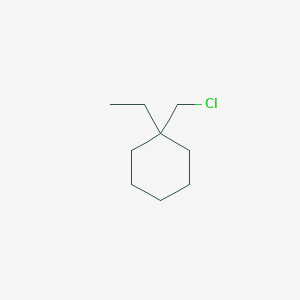
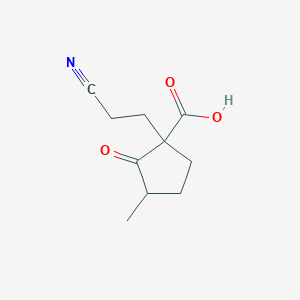

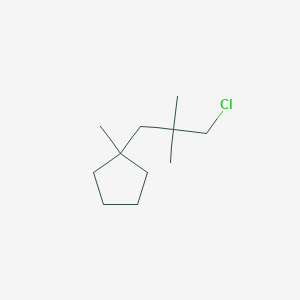
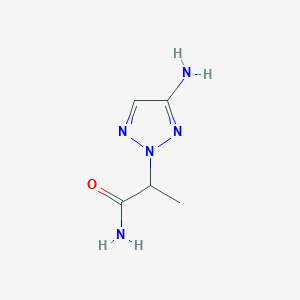
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)
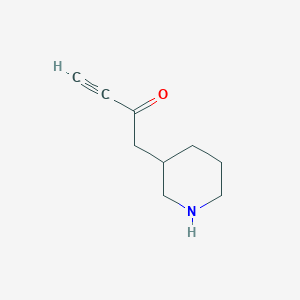


![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
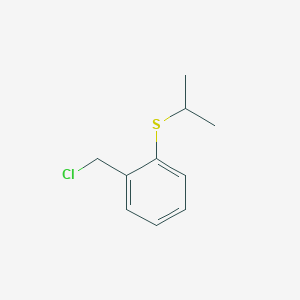
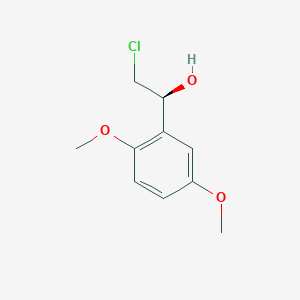
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
